Cas no 144459-70-1 (Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-)
144459-70-1 structure
Product Name:Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-
CAS-Nr.:144459-70-1
MF:C25H34F2O6
MW:468.530675411224
CID:175246
PubChem ID:3055174
Update Time:2025-04-19
Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)-
- Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,...
- Rofleponide
- UNII-R9IQ7GVL3E
- (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
- AKOS040753808
- R9IQ7GVL3E
- NS00122410
- SCHEMBL74762
- 6alpha,9-Difluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde
- DTXSID601318252
- 144459-70-1
- CHEMBL3989639
- Rofleponide [INN]
- 6 alpha, 9-Difluoro-11 beta, 16 alpha, 17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic (R)-16,17-acetal with butyraldehyde.
- Q27288011
- (2S,6aS,6bR,7S,8aS,8bS,10R,11aR,12aS,12bS)-2,6b-difluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10-propyl-1,2,5,6,6a,6b,7,8,8a,8b,11a,12,12a,12b-tetradecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-4-one
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- Inchi: 1S/C25H34F2O6/c1-4-5-21-32-20-10-14-15-9-17(26)16-8-13(29)6-7-22(16,2)24(15,27)18(30)11-23(14,3)25(20,33-21)19(31)12-28/h8,14-15,17-18,20-21,28,30H,4-7,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21+,22-,23-,24-,25+/m0/s1
- InChI-Schlüssel: IXTCZMJQGGONPY-XJAYAHQCSA-N
- Lächelt: F[C@@]12[C@@]3(C)CCC(C=C3[C@H](C[C@H]1[C@@H]1C[C@@H]3[C@](C(CO)=O)([C@@]1(C)C[C@@H]2O)O[C@H](CCC)O3)F)=O
Berechnete Eigenschaften
- Genaue Masse: 468.23200
- Monoisotopenmasse: 468.23234512g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 4
- Komplexität: 907
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 93.1Ų
Experimentelle Eigenschaften
- PSA: 93.06000
- LogP: 2.98090
Pregn-4-ene-3,20-dione,16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11,21-dihydroxy-, (6a,11b,16a)- Verwandte Literatur
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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